Cas no 1794983-02-0 ({[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate)

Technical Introduction: {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is a synthetic organic compound featuring a benzoate ester linked to a substituted carbamoyl methyl group. Its structure incorporates both dichlorobenzoate and dimethylphenyl moieties, which may confer stability and reactivity for specialized applications in chemical synthesis or pharmaceutical intermediates. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups offers tunable electronic properties, potentially enhancing its utility in targeted reactions. The compound’s defined molecular architecture suggests suitability for controlled functionalization or as a scaffold in heterocyclic chemistry. Rigorous analytical characterization ensures high purity, making it a reliable reagent for research requiring precise structural motifs.
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate structure
1794983-02-0 structure
Product name:{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
CAS No:1794983-02-0
MF:C18H17Cl2NO3
MW:366.238483190537
CID:5324169

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • 2-((3,4-dimethylbenzyl)amino)-2-oxoethyl 2,4-dichlorobenzoate
    • {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE
    • 2-[(3,4-dimethylbenzyl)amino]-2-oxoethyl 2,4-dichlorobenzoate
    • STL194824
    • [2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate
    • {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
    • Inchi: 1S/C18H17Cl2NO3/c1-11-3-4-13(7-12(11)2)9-21-17(22)10-24-18(23)15-6-5-14(19)8-16(15)20/h3-8H,9-10H2,1-2H3,(H,21,22)
    • InChI Key: WWSGEIKDZVCBFI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(=O)OCC(NCC1C=CC(C)=C(C)C=1)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 446
  • XLogP3: 4.6
  • Topological Polar Surface Area: 55.4

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-3597-10μmol
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-3597-50mg
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
50mg
$160.0 2023-09-07
Life Chemicals
F6609-3597-4mg
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
4mg
$66.0 2023-09-07
Life Chemicals
F6609-3597-20μmol
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-3597-3mg
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
3mg
$63.0 2023-09-07
Life Chemicals
F6609-3597-20mg
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
20mg
$99.0 2023-09-07
Life Chemicals
F6609-3597-30mg
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
30mg
$119.0 2023-09-07
Life Chemicals
F6609-3597-5mg
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
5mg
$69.0 2023-09-07
Life Chemicals
F6609-3597-2μmol
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-3597-100mg
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
1794983-02-0
100mg
$248.0 2023-09-07

Additional information on {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

Introduction to [(3,4-Dimethylphenyl)methyl]carbamoyl)methyl 2,4-dichlorobenzoate (CAS No. 1794983-02-0)

The compound [(3,4-Dimethylphenyl)methyl]carbamoyl)methyl 2,4-dichlorobenzoate, identified by its CAS number 1794983-02-0, is a specialized organic molecule with significant applications in the field of chemical and pharmaceutical research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that make it a valuable intermediate in synthetic chemistry and drug development.

Structurally, the molecule consists of a benzoate backbone substituted with a carbamoyl group at the methyl position and dimethylphenyl groups at the 3 and 4 positions. The presence of two chlorine atoms at the 2 and 4 positions enhances its reactivity, making it a versatile building block for further functionalization. Such structural attributes have positioned this compound as a subject of interest in various scientific studies aimed at exploring new synthetic pathways and pharmacological applications.

In recent years, there has been growing interest in the development of novel compounds with potential therapeutic benefits. The [(3,4-Dimethylphenyl)methyl]carbamoyl)methyl 2,4-dichlorobenzoate has been studied for its role in synthesizing bioactive molecules. Its benzoate moiety is known to interact favorably with biological targets, while the chloro substituents provide opportunities for selective modifications. These characteristics make it an attractive candidate for designing new drugs targeting various diseases.

One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have leveraged its structural framework to develop analogs with enhanced binding affinity and selectivity. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes and receptors involved in inflammatory responses. This has led to investigations into its potential as an anti-inflammatory agent.

The synthesis of [(3,4-Dimethylphenyl)methyl]carbamoyl)methyl 2,4-dichlorobenzoate involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically starts with the chlorination of a benzoic acid derivative followed by carbamoylation and subsequent methylation. These steps showcase the compound's role as a key intermediate in constructing more complex molecules.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's properties. Molecular modeling studies have been instrumental in predicting how it interacts with biological targets at the molecular level. These insights have guided experimental efforts to optimize its pharmacological profile. The combination of experimental synthesis and computational analysis has been pivotal in advancing the development of new therapeutic agents based on this scaffold.

The benzoate core of [(3,4-Dimethylphenyl)methyl]carbamoyl)methyl 2,4-dichlorobenzoate is particularly noteworthy for its role in drug design. Benzoate derivatives are well-documented for their ability to modulate various biological processes. The dimethylphenyl group adds another layer of complexity, influencing both electronic and steric properties. This makes it a valuable scaffold for designing molecules with tailored biological activities.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced durability and functionality. The chlorine atoms provide sites for further chemical modification, allowing for the creation of materials with specific properties.

The chemical reactivity of [(3,4-Dimethylphenyl)methyl]carbamoyl)methyl 2,4-dichlorobenzoate has also been explored in catalysis research. Its ability to participate in various organic transformations makes it a potential catalyst or co-catalyst in synthetic reactions. This has opened up new avenues for developing more efficient synthetic routes in industrial chemistry.

The environmental impact of this compound is another area of interest. While it is not classified as hazardous or regulated as a controlled substance, its persistence and biodegradability are subjects of ongoing research. Studies are being conducted to assess its environmental footprint and develop strategies for sustainable use.

In conclusion, the compound [(3,4-Dimethylphenyl)methyl]carbamoyl)methyl 2,4-dichlorobenzoate (CAS No. 1794983-02-0) represents a significant advancement in chemical research with diverse applications ranging from pharmaceuticals to materials science. Its unique structural features and reactivity make it a valuable tool for scientists exploring new frontiers in synthetic chemistry and drug development.

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